Cimifugin 4'-O-beta-D-glucopyranoside

Description

Overview of Chromone (B188151) Glycosides as Bioactive Natural Products

Chromone glycosides are a widespread group of naturally occurring phenolic compounds characterized by a benzo-γ-pyrone skeleton linked to a sugar moiety. nih.gov These compounds are predominantly found in the plant kingdom, with some occurrences in fungi and bacteria. nih.gov The structural diversity within this class is vast, arising from variations in the hydroxylation, methoxylation, and alkylation patterns of the chromone core, as well as the nature and position of the attached sugar units. nih.gov This structural variance gives rise to a broad spectrum of biological activities.

Historically, plants containing chromone glycosides have been utilized in traditional medicine systems worldwide for treating a range of ailments. nih.govnih.gov Modern scientific investigations have substantiated many of these traditional uses, revealing that chromone glycosides possess significant anti-inflammatory, analgesic, antioxidant, antimicrobial, and antitumor properties. nih.govresearchgate.netnih.gov The glycosylation of the chromone aglycone often influences the compound's solubility, stability, and pharmacokinetic profile, which in turn can modulate its biological efficacy.

Significance of Cimifugin (B1198916) 4'-O-beta-D-glucopyranoside within the Chromone Class

Cimifugin 4'-O-beta-D-glucopyranoside is a derivative of the chromone cimifugin. cjnmcpu.com Its significance within the chromone class is intrinsically linked to its primary source, the root of Saposhnikovia divaricata (Turcz.) Schischk, a perennial herb extensively used in traditional Chinese medicine under the name "Fangfeng". nih.govresearchgate.net This plant is renowned for its therapeutic effects in conditions such as rheumatism and allergic rhinitis. nih.gov

The presence of the β-D-glucopyranoside moiety at the 4'-O-position of the cimifugin aglycone is a key structural feature. This glycosidic linkage can impact the molecule's bioavailability and mechanism of action compared to its aglycone, cimifugin. Research suggests that both cimifugin and its glycoside, this compound, contribute to the anti-inflammatory effects of Saposhnikovia divaricata extracts. researchgate.net Studies have indicated that these compounds can inhibit major inflammatory pathways. researchgate.net The specific role and potency of the glycosylated form compared to the aglycone and other related chromones from the same source continue to be an active area of investigation.

Research Trajectory and Academic Importance in Phytochemistry

The academic journey of this compound is a testament to the evolution of phytochemical research. Initial studies on Saposhnikovia divaricata focused on the isolation and structural elucidation of its major chemical constituents, leading to the identification of a variety of chromones, including cimifugin and its glycosides. nih.govnih.gov Early analytical work laid the foundation for understanding the chemical profile of this important medicinal plant.

Subsequent research has progressed to investigate the biological activities of these isolated compounds. A significant body of work has explored the anti-inflammatory and analgesic properties of this compound and its aglycone. researchgate.net These studies have employed various in vitro and in vivo models to elucidate the mechanisms of action, often pointing to the modulation of inflammatory mediators and signaling pathways. nih.gov

The development of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), has been crucial in the quantitative analysis of this compound in plant extracts and biological samples. This has enabled better quality control of herbal preparations and has facilitated pharmacokinetic studies. The ongoing research into this compound underscores its importance as a significant bioactive marker and a potential lead for the development of new therapeutic agents.

Detailed Research Findings

Scientific inquiry into this compound has yielded valuable data regarding its presence in its natural source and its biological activities.

Content in Saposhnikovia divaricata Root Extracts

The concentration of this compound can vary depending on the extraction method used. A study comparing different extraction preparations from the root of Saposhnikovia divaricata provides insight into its relative abundance.

| Extraction Method | Cimifugin β-D-glucopyranoside Content (μg/g of dry root) | Cimifugin Content (μg/g of dry root) |

|---|---|---|

| Juice | 145.3 | 2.1 |

| Water Extract | 110.2 | 1.5 |

| 50% Hydroethanolic Extract | 125.8 | 1.8 |

| 75% Hydroethanolic Extract | 98.7 | 1.4 |

Data adapted from a study on the effect of juice and extracts from Saposhnikovia divaricata root. researchgate.net

Reported Biological Activities

The primary reported biological activities for this compound and its aglycone, cimifugin, are centered on their anti-inflammatory and analgesic effects.

| Compound | Biological Activity | Observed Effects and Mechanism of Action | Reference |

|---|---|---|---|

| Cimifugin β-D-glucopyranoside | Anti-inflammatory, Anti-platelet aggregation, Antipyretic | Appears to inhibit major inflammatory pathways, including nuclear factor-κB (NF-κB), cAMP response element-binding protein (CREB), mitogen-activated protein kinases (MAPKs), and nitric oxide (NO) production. | researchgate.net |

| Cimifugin | Anti-inflammatory, Analgesic | Inhibits major inflammatory pathways and the production of nitric oxide. | researchgate.net |

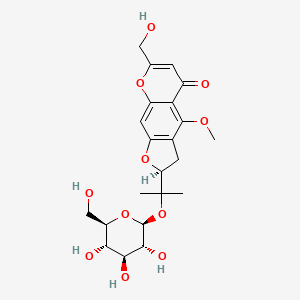

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-7-(hydroxymethyl)-4-methoxy-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O11/c1-22(2,33-21-19(28)18(27)17(26)14(8-24)32-21)15-5-10-12(31-15)6-13-16(20(10)29-3)11(25)4-9(7-23)30-13/h4,6,14-15,17-19,21,23-24,26-28H,5,7-8H2,1-3H3/t14-,15+,17-,18+,19-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XATAXBHNGRMKLI-OOBAEQHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies of Cimifugin 4 O Beta D Glucopyranoside

Botanical Sources and Distribution

The distribution of Cimifugin (B1198916) 4'-O-beta-D-glucopyranoside is primarily associated with plant species that have a history of use in traditional herbal medicine.

Cimicifuga Species (e.g., Cimicifuga foetida)

Cimicifuga foetida, a member of the Ranunculaceae family, is a known source of various bioactive compounds, including chromones. While research has confirmed the presence of the aglycone, cimifugin, in Cimicifuga foetida, the direct isolation of Cimifugin 4'-O-beta-D-glucopyranoside from this species is less documented in readily available literature. nih.gov However, the existence of the aglycone strongly suggests the potential for the glycoside form to be present, as glycosylation is a common biochemical pathway in plants for the storage and transport of such molecules. The rhizomes of Cimicifuga species are the primary part of the plant where these compounds are concentrated. nih.gov

Saposhnikovia Species (e.g., Saposhnikovia divaricata)

Saposhnikovia divaricata, commonly known as Fang Feng in traditional Chinese medicine, is a well-established and significant source of this compound. nih.govnih.govresearchgate.neteco-vector.comnih.gov The roots of this plant, belonging to the Apiaceae family, are rich in chromones, and this specific compound is often one of the major constituents. eco-vector.com Its presence in S. divaricata has been extensively studied, leading to the development of various methods for its extraction and purification for research and potential therapeutic use. nih.govresearchgate.net

Extraction and Fractionation Strategies

The initial step in isolating this compound from its botanical sources involves extraction with a suitable solvent, followed by fractionation to concentrate the target compound.

The dried and powdered roots of Saposhnikovia divaricata are typically subjected to extraction with an organic solvent. Common solvents used for this purpose include ethanol (B145695) and methanol. For instance, a 40% aqueous ethanol solution has been used to prepare the initial extract. nih.gov Following the initial extraction, the crude extract is often concentrated and then partitioned with a series of immiscible solvents of increasing polarity. This liquid-liquid fractionation helps to separate compounds based on their polarity. A common strategy involves partitioning the concentrated aqueous extract with solvents such as petroleum ether, diethyl ether, n-butanol, and ethyl acetate. nih.gov The chromone (B188151) glycosides, including this compound, tend to be enriched in the more polar fractions, such as the n-butanol extract. nih.govresearchgate.net

In some protocols, an initial enrichment step using macroporous resins is employed. The crude extract is passed through a column packed with a suitable resin, which adsorbs the target compounds. After washing away impurities, the adsorbed chromones are eluted with an appropriate solvent, resulting in a significant increase in their concentration prior to further purification steps. nih.gov

Chromatographic Separation and Purification Techniques

Following extraction and initial fractionation, advanced chromatographic techniques are essential to isolate this compound to a high degree of purity.

High-Performance Counter-Current Chromatography (HPCCC)

High-Performance Counter-Current Chromatography (HPCCC) has proven to be a highly effective technique for the preparative separation of chromones from the n-butanol extract of Saposhnikovia divaricata. nih.govresearchgate.net HPCCC is a liquid-liquid partition chromatography method that avoids the use of a solid stationary phase, thereby minimizing irreversible adsorption of the sample.

A two-phase solvent system is crucial for successful HPCCC separation. For the isolation of this compound (referred to as prim-O-glucosylcimifugin in some studies), a common solvent system consists of ethyl acetate/n-butanol/ethanol/water in a 1:1:0.1:2 volume ratio. nih.gov In this system, the upper phase typically serves as the stationary phase, and the lower phase as the mobile phase. The separation is optimized on an analytical scale before being scaled up to a preparative HPCCC instrument. nih.gov This technique has been shown to yield several chromones, including this compound, with high purity from a single run. nih.govresearchgate.net

Table 1: HPCCC Separation of Chromones from S. divaricata

| Compound | Amount from 960 mg n-butanol extract (mg) | Purity by HPLC (%) | Reference |

|---|---|---|---|

| prim-O-glucosylcimifugin | 72.1 | >90 | nih.gov |

| 4'-O-β-D-glucosyl-5-O-methylvisamminol | 27.0 | >90 | nih.gov |

| cimifugin | 14.1 | >90 | nih.gov |

In another study, a combination of reverse-phase medium-pressure liquid chromatography (RP-MPLC) followed by preparative HPCCC was used to process a larger amount of the n-butanol extract (7.48 g), yielding 582.8 mg of prim-O-glucosylcimifugin with a purity of over 95%. researchgate.net

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is another powerful tool for the final purification of this compound. It is often used after a preliminary separation step, such as enrichment with macroporous resins. nih.gov

After the initial enrichment of the crude extract of S. divaricata using a macroporous resin (e.g., HPD-300), the content of the target chromones is significantly increased. nih.gov This enriched fraction is then subjected to preparative HPLC. The separation is typically performed on a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. nih.govjfda-online.com By carefully controlling the gradient and flow rate, the individual compounds can be separated and collected. This method has been successful in obtaining prim-O-glucosylcimifugin, cimifugin, and 5-O-methylvisamminoside with purities exceeding 95%. nih.gov

Table 2: Enrichment and Preparative HPLC of Chromones from S. divaricata

| Compound | Content in Raw Material (%) | Content after Resin Treatment (%) | Recovery Yield (%) | Final Purity by HPLC (%) | Reference |

|---|---|---|---|---|---|

| prim-O-glucosylcimifugin | 0.29 | 13.07 | 76.38 | >95 | nih.gov |

| cimifugin | 0.06 | 2.83 | 78.25 | >95 | nih.gov |

Structural Elucidation of Cimifugin 4 O Beta D Glucopyranoside

Advanced Spectroscopic Analysis for Structure Determination

The structural framework of Cimifugin (B1198916) 4'-O-beta-D-glucopyranoside has been primarily elucidated through the application of sophisticated spectroscopic methods. These techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are fundamental in determining the precise three-dimensional structure and connectivity of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR)

In a typical ¹H-NMR analysis of this compound, specific proton signals would be expected to correspond to the various parts of the molecule. For instance, distinct chemical shifts would be observed for the protons of the furanocoumarin core of the cimifugin aglycone, the methoxy (B1213986) group, the hydroxymethyl group, and the protons of the beta-D-glucopyranoside sugar unit. The coupling patterns and integration values of these signals would further confirm the connectivity and relative number of protons in different environments.

Similarly, ¹³C-NMR spectroscopy would provide a signal for each unique carbon atom in the molecule, allowing for a complete carbon skeleton map. The chemical shifts of the carbon signals would indicate the type of carbon (e.g., carbonyl, aromatic, aliphatic, or part of the sugar) and its local electronic environment.

Table 1: Expected NMR Data for Cimifugin 4'-O-beta-D-glucopyranoside (Hypothetical Data)

| Atom | Expected ¹H-NMR Chemical Shift (δ, ppm) | Expected ¹³C-NMR Chemical Shift (δ, ppm) |

| Aglycone Protons | ||

| H-5 | Aromatic region | Aromatic region |

| H-6 | Aromatic region | Aromatic region |

| H-3' | Aliphatic region | Aliphatic region |

| H-4' | Aliphatic region | Aliphatic region |

| OCH₃ | ~3.8 - 4.0 | ~55 - 60 |

| CH₂OH | ~4.5 - 4.8 | ~60 - 65 |

| Glucoside Protons | ||

| H-1'' (Anomeric) | ~4.5 - 5.0 (d) | ~100 - 105 |

| H-2'' to H-6'' | ~3.2 - 4.0 | ~60 - 80 |

Note: This table is based on general knowledge of similar compounds and is for illustrative purposes only, as specific experimental data is not publicly available.

Mass Spectrometry (MS) and High-Resolution Accurate Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C22H28O11. This is achieved by measuring the mass-to-charge ratio (m/z) of the molecular ion with very high precision.

In addition to determining the molecular weight, tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to fragmentation, it breaks down into smaller, characteristic ions. The analysis of these fragment ions helps to piece together the structure of the original molecule. For this compound, a key fragmentation would be the cleavage of the glycosidic bond, resulting in the loss of the glucose unit (162 Da), leading to a fragment ion corresponding to the cimifugin aglycone. Further fragmentation of the aglycone would provide additional structural confirmation.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 469.1653 | Protonated molecular ion |

| [M+Na]⁺ | 491.1472 | Sodiated molecular ion |

| [M-C₆H₁₀O₅+H]⁺ | 307.1125 | Aglycone fragment (loss of glucose) |

Note: The predicted m/z values are calculated based on the molecular formula and are for illustrative purposes. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for its various functional groups. These would include a broad absorption for the hydroxyl (-OH) groups of the sugar moiety and the hydroxymethyl group, a sharp absorption for the carbonyl (C=O) group of the lactone ring, absorptions for the aromatic C=C bonds of the furanocoumarin core, and C-O stretching vibrations for the ether and glycosidic linkages.

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (hydroxyl) | 3500 - 3200 (broad) |

| C=O (lactone) | 1750 - 1700 (strong) |

| C=C (aromatic) | 1600 - 1450 |

| C-O (ether, alcohol, glycoside) | 1200 - 1000 |

Note: This table presents typical IR absorption ranges for the expected functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated systems within a molecule. The furanocoumarin core of this compound contains an extended system of conjugated double bonds, which would result in characteristic absorption maxima (λmax) in the UV-Vis spectrum. The position and intensity of these absorption bands are indicative of the electronic structure of the chromophore.

Chemical Transformation and Degradation Studies

Chemical transformation and degradation studies can provide further evidence for the structure of a natural product. A common method is acid hydrolysis, which would cleave the glycosidic bond of this compound. This reaction would be expected to yield the aglycone, cimifugin, and the sugar, D-glucose. The independent identification of these two products would provide definitive proof of the parent compound's structure as a glucoside of cimifugin. While specific studies on the chemical transformation of this compound are not widely reported in the public domain, this classical chemical method remains a fundamental tool in the structural elucidation of glycosides.

Molecular and Cellular Mechanisms of Action of Cimifugin 4 O Beta D Glucopyranoside

Identification and Validation of Molecular Targets

While specific studies extensively detailing the direct molecular targets of Cimifugin (B1198916) 4'-O-beta-D-glucopyranoside are still emerging, research on its parent compound, cimifugin, provides significant insights. The structural similarity suggests that the glucoside derivative may share or have related molecular targets. Key proteins implicated in inflammatory and metabolic pathways are of particular interest.

Although direct binding studies on Cimifugin 4'-O-beta-D-glucopyranoside with AKR1C2, MAOB, and PDE2A are not yet widely published, the known anti-inflammatory and neuromodulatory activities of cimifugin suggest that these or similar enzymes could be relevant targets for its glycosylated form. Further research is required to validate these specific interactions.

Signaling Pathway Interventions

The anti-inflammatory properties of this compound and its aglycone, cimifugin, are significantly attributed to their ability to modulate key signaling pathways that regulate the cellular response to inflammatory stimuli.

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. Studies on cimifugin have demonstrated its capacity to inhibit this pathway. frontiersin.orgnih.gov This inhibition is a key mechanism underlying its anti-inflammatory effects. For instance, cimifugin has been shown to suppress the phosphorylation of IκBα, a crucial step in the activation of the NF-κB signaling cascade. frontiersin.org By preventing the degradation of IκBα, cimifugin effectively blocks the translocation of the NF-κB complex into the nucleus, thereby downregulating the expression of NF-κB target genes involved in inflammation. frontiersin.orgnih.gov This modulation has been observed in various cell models, including those related to osteoclastogenesis and psoriasis-like inflammation. frontiersin.orgnih.gov

The Mitogen-Activated Protein Kinase (MAPK) pathway is another central signaling route involved in cellular processes such as inflammation, proliferation, and survival. Research indicates that cimifugin can interact with components of the MAPK pathway, although the effects can be cell-type specific. In some inflammatory models, cimifugin has been reported to inhibit the phosphorylation of MAPK members like ERK and p38, contributing to its anti-inflammatory action. nih.gov However, in other contexts, such as RANKL-induced osteoclastogenesis, cimifugin appeared to suppress NF-κB signaling without affecting the activation of JNK, ERK, or p38 in the MAPK cascade. frontiersin.org This suggests a degree of selectivity in its mechanism of action.

Cimifugin and its derivatives have been shown to regulate the production of various inflammatory cytokines. researchgate.net Cytokines are signaling proteins that play a pivotal role in mediating and amplifying inflammatory responses.

Interleukin-1β (IL-1β): This pro-inflammatory cytokine is a key mediator of acute and chronic inflammation. nih.govnih.gov

Interleukin-6 (IL-6): IL-6 is another significant pro-inflammatory cytokine involved in a wide range of inflammatory diseases. nih.govnih.gov

Interferon-γ (IFN-γ): While crucial for host defense, excessive IFN-γ can contribute to inflammatory pathology. nih.govnih.gov

Studies on related compounds and inflammatory models suggest that the suppression of pathways like NF-κB and MAPK by cimifugin leads to a downstream reduction in the production of these and other pro-inflammatory cytokines. nih.govresearchgate.net

Gene Expression and Protein Regulation Studies

The modulatory effects of this compound and its aglycone extend to the regulation of gene and protein expression of key inflammatory enzymes.

Inducible Nitric Oxide Synthase (iNOS): Overexpression of iNOS leads to excessive production of nitric oxide (NO), a mediator of inflammation and cellular damage. nih.govnih.gov Prim-O-glucosylcimifugin, another name for a cimifugin glucoside, has been shown to downregulate the mRNA and protein expression of iNOS in a concentration-dependent manner in lipopolysaccharide (LPS)-activated macrophages. selleckchem.com

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key players in inflammation and pain. nih.govnih.gov Similar to its effect on iNOS, the cimifugin glucoside also downregulates the expression of COX-2 in LPS-stimulated macrophages. selleckchem.com

The suppression of iNOS and COX-2 expression is a direct consequence of the inhibition of upstream signaling pathways like NF-κB. nih.gov

Table 1: Summary of Research Findings on the Regulation of iNOS and COX-2 by Cimifugin Glucoside

| Target | Effect of Cimifugin Glucoside | Cellular Context | Reference |

| iNOS (mRNA and protein) | Downregulation | LPS-activated RAW 264.7 macrophages | selleckchem.com |

| COX-2 (mRNA and protein) | Downregulation | LPS-activated RAW 264.7 macrophages | selleckchem.com |

Influence on Cellular Metabolic Reprogramming in Disease Models

The interplay between inflammation and cellular metabolism is increasingly recognized as a critical factor in various diseases. While direct and extensive studies on the influence of this compound on metabolic reprogramming are in early stages, the known targets and pathways it modulates provide a strong basis for its potential role in this area.

The modulation of inflammatory pathways such as NF-κB and MAPK by cimifugin can indirectly influence cellular metabolism, as these pathways are known to intersect with metabolic regulation. For instance, inflammatory conditions often drive a metabolic shift towards glycolysis, a process that can be influenced by the activity of these signaling cascades. Further investigation is needed to specifically delineate how this compound affects metabolic reprogramming in various disease models.

Analytical Methodologies for Cimifugin 4 O Beta D Glucopyranoside

Qualitative and Quantitative Analysis in Complex Matrices (e.g., plant extracts, biological samples)

Analysis of Cimifugin (B1198916) 4'-O-beta-D-glucopyranoside in its native matrix, primarily the roots of Saposhnikovia divaricata (Fang Feng) or in biological fluids post-administration, relies heavily on advanced chromatographic techniques. These methods are essential for separating the target analyte from a multitude of other co-existing compounds.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a robust and widely used method for the quantitative analysis of chromones, including Cimifugin 4'-O-beta-D-glucopyranoside, in herbal extracts. nih.govnih.gov This technique offers excellent precision and accuracy for determining the content of active ingredients for quality control purposes. jfda-online.com

The method involves chromatographic separation on a reversed-phase column, typically a C18 column, using a mobile phase gradient of acetonitrile (B52724) and water, often with an acid modifier like formic or acetic acid to improve peak shape. jfda-online.comdocumentsdelivered.com The DAD detector measures the absorbance of the eluting compounds over a range of wavelengths simultaneously, allowing for both quantification and preliminary identification based on the compound's UV spectrum. nih.govmdpi.com Validation of HPLC-DAD methods typically demonstrates good linearity, precision, repeatability, and stability. nih.govnih.gov For instance, a quantitative analysis of multiple chromones in Saposhnikoviae Radix (SR) showed desirable linearity with a correlation coefficient (R²) of ≥0.9999 and relative standard deviations (RSD) for precision and stability below 3%. nih.gov

Table 1: Example HPLC-DAD Parameters for Analysis of Related Chromones in Plant Extracts

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | Agilent 1100 series | nih.gov |

| Column | LiChrospher 100 RP-18e (4 × 250 mm) | jfda-online.com |

| Mobile Phase | Acetonitrile-water (18:82, v/v), isocratic | jfda-online.com |

| Flow Rate | 1.0 mL/min | jfda-online.com |

| Detection Wavelength | 220 nm | jfda-online.com |

| Column Temperature | 40°C | jfda-online.com |

For higher sensitivity and specificity, particularly in complex biological matrices like plasma, Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) is the method of choice. nih.govmdpi.com This technique combines the superior separation power of UHPLC with the mass-resolving capability of a mass spectrometer, allowing for the accurate identification and quantification of compounds even at very low concentrations. mdpi.comsemanticscholar.org

A rapid and sensitive UPLC-tandem mass spectrometry (MS/MS) method was developed for the simultaneous determination of five chromones, including the related compound 4'-O-β-D-glucosyl-5-O-methylvisamminol, in rat plasma. nih.gov The analysis is typically performed on a C18 column with a mobile phase of acetonitrile and water containing 0.1% formic acid, using a mass spectrometer operating in positive ion mode. nih.gov This method demonstrates excellent linearity (r > 0.9902), precision (less than 15%), and accuracy. nih.gov High-resolution mass spectrometry, such as quadrupole time-of-flight (Q-TOF-MS), has been instrumental in the rapid characterization of dozens of compounds from Saposhnikoviae Radix, including 13 chromones, and was used to identify this compound in a Chinese herbal formula. tandfonline.commedchemexpress.comxcessbio.com

Table 2: UHPLC-MS/MS Method Parameters for Chromone (B188151) Analysis in Rat Plasma

| Parameter | Condition | Reference |

|---|---|---|

| Chromatographic Column | Waters Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 μm) | nih.gov |

| Mobile Phase | A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile (Gradient elution) | nih.gov |

| Ionization Mode | Positive Ion Mode | nih.gov |

| Linearity (r) | > 0.9902 | nih.gov |

| Precision (RSD) | < 15% | nih.gov |

| Extraction Recovery | 88.26% - 97.65% | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. phcogj.comjapsonline.com In the context of plant extracts like Saposhnikoviae Radix, GC-MS is primarily used to identify essential oils and other volatile chemical components rather than large, non-volatile glycosides like this compound. nih.govnih.gov

Table 3: Examples of Volatile Compounds Identified in Saposhnikoviae Radix using GC-MS

| Compound Type | Example Compounds | Reference |

|---|---|---|

| Volatile Oils | Phytol, Spathulenol, Neophytadiene | researchgate.net |

| Terpenoids | β-bisabolene, Panaxynol | researchgate.net |

| Fatty Acids | n-Hexadecanoic acid | japsonline.com |

Immunological Assays for Related Biomarkers (e.g., ELISA)

While direct immunological assays for this compound are not common, Enzyme-Linked Immunosorbent Assay (ELISA) is a critical tool for indirectly studying its biological activity by quantifying related biomarkers. h-h-c.comresearchgate.net This technique is widely used to measure changes in the levels of proteins such as cytokines and immunoglobulins in biological samples (e.g., serum, cell culture supernatant) following treatment with extracts containing the compound. nih.govnih.gov

For example, studies on Saposhnikovia divaricata extracts have used ELISA to measure a panel of inflammatory and allergic cytokines. nih.govnih.govresearchgate.net Findings show that treatment with the extract can significantly reduce levels of pro-inflammatory markers like Immunoglobulin E (IgE), histamine, Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Tumor Necrosis Factor-alpha (TNF-α), while increasing levels of anti-inflammatory cytokines like Interleukin-10 (IL-10). nih.gov These results provide quantitative evidence of the immunomodulatory effects of the extract.

Table 4: Biomarkers Measured by ELISA in Studies of Saposhnikovia divaricata Extracts

| Biomarker Category | Specific Biomarkers Measured | Reference |

|---|---|---|

| Allergy & Pro-inflammatory Cytokines | IgE, Histamine, LTB4, IL-2, IL-4, IL-5, IL-6, IL-17, TNF-α, PGE₂ | nih.govnih.gov |

| Anti-inflammatory Cytokines | IL-10, IFN-γ, TGF-β1 | nih.gov |

Molecular Biology Techniques (e.g., Quantitative Polymerase Chain Reaction for mRNA expression)

Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a fundamental molecular biology technique used to measure the expression levels of specific genes. In research involving this compound, qPCR is applied to understand the molecular mechanisms underlying its observed biological effects. It quantifies the changes in messenger RNA (mRNA) levels of target genes in cells or tissues after treatment with the compound or its source extract. nih.gov

Studies have utilized qPCR to show that S. divaricata extract can modulate the gene expression of key proteins in inflammatory signaling pathways. nih.gov For instance, the mRNA levels of TLR4, TRAF6, IL-6, ROR-γt, and STAT3 were found to be decreased in an allergic rhinitis model treated with the extract. nih.gov Similarly, in a colitis model, the extract and its isolated compounds significantly decreased the gene expression of pro-inflammatory cytokines such as Il-1β and Il-6 in colon tissues. nih.gov This technique provides crucial insights into how the compound may exert its effects at the genetic level.

Table 5: Target Genes Analyzed by qPCR in Response to S. divaricata Treatment

| Signaling Pathway | Target Genes | Reference |

|---|---|---|

| Inflammatory Pathways | TLR4, TRAF6, NF-κB, Il-1β, Il-6, STAT3 | nih.govnih.gov |

| T-cell Differentiation | ROR-γt | nih.gov |

| Housekeeping Gene (Control) | β-actin | nih.gov |

Microscopic and Imaging Techniques for Cellular Effects (e.g., Electron Microscopy, Immunofluorescence)

Microscopic and imaging techniques are vital for visualizing the effects of a substance at the cellular and tissue level. While specific studies using electron microscopy or immunofluorescence on isolated this compound are not detailed in the provided results, related histopathological methods are used to assess the effects of S. divaricata extracts.

Techniques such as hematoxylin-eosin (H&E) staining, periodic acid-Schiff (PAS) staining, and toluidine blue staining are used on tissue sections (e.g., nasal mucosa) to observe structural changes. nih.gov Research has shown that treatment with S. divaricata extract can decrease cellular infiltration, mucosal swelling, and the number of goblet and mast cells in animal models of allergic rhinitis. nih.gov Furthermore, immunohistochemistry, a technique similar to immunofluorescence, has been employed to measure the protein levels and localization of key pathway components like TLR4, TRAF6, and NF-κB directly within the tissue, corroborating the findings from qPCR and ELISA assays. nih.gov These imaging methods provide a visual and spatial context for the biochemical and molecular changes induced by the extract.

Structure Activity Relationship Sar Studies and Chemical Modifications

Comparative Pharmacological Profiles of Cimifugin (B1198916) 4'-O-beta-D-glucopyranoside and its Aglycone (Cimifugin)

Cimifugin 4'-O-beta-D-glucopyranoside is a naturally occurring glycoside of its aglycone, cimifugin. researchgate.netmedchemexpress.comlifeasible.com Research comparing the pharmacological activities of these two compounds has revealed significant differences in their potency and mechanism of action, highlighting the profound impact of the glucose moiety.

Impact of Glycosylation on Bioactivity and Potency

Studies have demonstrated that the glycosylation of cimifugin to form this compound results in a notable reduction in its immediate pharmacological potency. Comparative studies on the antipyretic, analgesic, and anti-inflammatory effects have shown that cimifugin exhibits a more potent and rapid onset of action compared to its glycosylated form.

For instance, in studies evaluating anti-inflammatory effects, cimifugin demonstrated a dose-dependent reduction in edema, with its activity at a lower dose being equivalent to a higher dose of its glycoside. This suggests that the aglycone, cimifugin, is the more active component in eliciting these therapeutic effects. The presence of the bulky and hydrophilic glucose unit at the 4'-O position appears to hinder the direct interaction of the molecule with its pharmacological targets.

Table 1: Comparative Potency of Cimifugin and its Glycoside

| Compound | Relative Anti-inflammatory Potency | Onset of Action |

|---|---|---|

| Cimifugin | Higher | Faster |

| This compound | Lower | Slower |

Role of Sugar Moiety in Biotransformation and Metabolic Fate

The sugar moiety in this compound plays a crucial role in its biotransformation and metabolic fate, essentially functioning as a prodrug. Pharmacokinetic studies have revealed that after administration of this compound, it is primarily the aglycone, cimifugin, that is detected in the plasma. researchgate.net

This indicates that the glycoside undergoes hydrolysis in the gastrointestinal tract or upon absorption, where enzymes cleave the β-D-glucopyranoside linkage to release the active cimifugin. This metabolic conversion explains the observed delayed onset and lower initial potency of the glycoside compared to the direct administration of the aglycone. The glucose moiety, therefore, serves to modify the pharmacokinetic profile of cimifugin, potentially influencing its absorption, distribution, and elimination pathways.

Design and Synthesis of Analogs for Activity Optimization

While specific studies detailing the design and synthesis of a wide array of analogs for this compound are not extensively documented in the public domain, the principles of medicinal chemistry suggest several potential avenues for optimization. The primary goal of such synthetic efforts would be to enhance the therapeutic index by improving potency, selectivity, and pharmacokinetic properties.

Potential strategies for creating analogs could include:

Modification of the Sugar Moiety: Synthesizing analogs with different sugar units (e.g., rhamnose, xylose) or altering the stereochemistry of the glycosidic bond could influence the rate of hydrolysis and, consequently, the release of the active aglycone.

Acylation or Alkylation of the Sugar: Introducing acyl or alkyl groups to the hydroxyls of the glucose moiety could modulate the lipophilicity of the molecule, potentially affecting its membrane permeability and metabolic stability.

Modification of the Aglycone Scaffold: Alterations to the chromone (B188151) core of the cimifugin aglycone, such as the introduction of different functional groups, could lead to enhanced binding affinity for its biological targets.

These synthetic modifications would aim to fine-tune the molecule's properties to achieve a more desirable therapeutic profile.

Computational Approaches in SAR Analysis (e.g., Molecular Docking)

Computational methods, particularly molecular docking, are powerful tools for elucidating the structure-activity relationships of bioactive compounds. While specific molecular docking studies for this compound are not widely reported, the known anti-inflammatory targets of its aglycone, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), provide a basis for theoretical investigations.

A hypothetical molecular docking study would involve:

Target Protein Preparation: Obtaining the 3D crystal structure of the target protein (e.g., COX-2) from a protein data bank.

Ligand Preparation: Generating the 3D structures of this compound and cimifugin.

Docking Simulation: Using specialized software to predict the binding poses and affinities of both the glycoside and the aglycone within the active site of the target protein.

The results of such a study would likely confirm the experimental findings, showing that the smaller and less sterically hindered cimifugin can bind more effectively to the active site of inflammatory enzymes compared to its bulky glycoside. The docking analysis could reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the inhibitory activity of the aglycone. This computational insight can guide the rational design of more potent and selective analogs.

Research Perspectives and Future Directions for Cimifugin 4 O Beta D Glucopyranoside

Exploration of Novel Bioactivities and Therapeutic Modalities

While research on Cimifugin (B1198916) 4'-O-beta-D-glucopyranoside is still developing, the known activities of its aglycone, cimifugin, provide a strong foundation for exploring new therapeutic avenues for the glycoside. Cimifugin has demonstrated a range of pharmacological effects, suggesting that its glycoside precursor could be a valuable prodrug.

Future research is anticipated to move beyond the compound's traditional anti-inflammatory and analgesic applications. researchgate.net One promising area is in the management of allergic and inflammatory skin conditions. The aglycone, cimifugin, has been shown to relieve histamine-independent itching in atopic dermatitis by targeting the Mas-related G-protein-coupled receptor A3 (MrgprA3). nih.gov Furthermore, it can suppress allergic inflammation by restoring the integrity of epithelial tight junctions. nih.govnih.gov These findings strongly suggest that Cimifugin 4'-O-beta-D-glucopyranoside should be investigated for similar dermatological applications.

Another novel therapeutic area is in bone metabolism disorders. A recent study revealed that cimifugin can prevent wear particle-induced osteoclastogenesis and subsequent periprosthetic osteolysis, a common complication of joint replacement surgery. frontiersin.org This opens up the possibility of developing this compound as a therapeutic agent for aseptic loosening of prostheses and potentially other bone-loss conditions.

While some related chromone (B188151) glycosides have shown weak cytotoxic activities against human cancer cell lines, the anti-cancer potential of this compound remains largely unexplored and warrants investigation. nih.gov

Table 1: Investigated and Potential Bioactivities Based on Aglycone (Cimifugin) Studies

| Therapeutic Area | Observed Activity of Cimifugin | Potential Application for Glycoside | Key Research Findings |

|---|---|---|---|

| Dermatology | Antipruritic in atopic dermatitis | Treatment of inflammatory skin disorders | Relieves itch by targeting MrgprA3; Suppresses inflammation by restoring epithelial tight junctions. nih.govnih.gov |

| Immunology | Anti-inflammatory, Antiallergic | Management of allergic diseases | Inhibits release of inflammatory cytokines; Suppresses allergic inflammation in mouse models. nih.govnih.gov |

| Orthopedics | Inhibition of osteoclastogenesis | Prevention of periprosthetic osteolysis | Prevents wear particle-induced bone loss in an in vivo model. frontiersin.org |

| Oncology | Weak cytotoxicity (related glycosides) | Adjuvant cancer therapy | Related compounds showed weak activity against PC-3, SK-OV-3, and H460 cancer cell lines. nih.gov |

Advanced Mechanistic Investigations in Complex Biological Systems

Understanding the precise molecular mechanisms of this compound is crucial for its development as a therapeutic agent. It is widely hypothesized that the glycoside acts as a prodrug, being metabolized into the active aglycone, cimifugin, in vivo. nih.gov Future studies must focus on elucidating this biotransformation process and identifying the specific enzymes and tissues involved.

Advanced mechanistic studies should build upon the current knowledge of cimifugin's actions. Research has shown that cimifugin exerts its effects by modulating key signaling pathways. For instance, in the context of osteoclastogenesis, it inhibits the NF-κB signaling pathway by preventing the phosphorylation of IκBα. frontiersin.org In models of inflammation, it has been shown to suppress both the NF-κB and MAPK (JNK, ERK, p38) signaling pathways. nih.govresearchgate.net

Future investigations should employ sophisticated techniques to pinpoint the direct molecular targets of the compound. For example, studies on cimifugin's antipruritic effects have utilized calcium imaging in dorsal root ganglion (DRG) neurons to show that it inhibits chloroquine-induced calcium influx specifically, without affecting TRPA1 or TRPV1 channels, pointing towards a highly specific interaction with the MrgprA3 receptor. nih.gov Similar targeted approaches are needed to deconstruct its effects in other biological systems.

Table 2: Key Signaling Pathways Modulated by Cimifugin (Aglycone)

| Signaling Pathway | Biological Context | Mechanistic Detail |

|---|---|---|

| NF-κB Pathway | Osteoclastogenesis, Inflammation | Downregulates phosphorylation of IκBα, inhibiting osteoclast formation. frontiersin.org Suppresses LPS-induced activation in macrophages. nih.govresearchgate.net |

| MAPK Pathway | Inflammation | Inhibits phosphorylation of JNK, ERK, and p38 in LPS-stimulated macrophages. researchgate.net |

| Epithelial Homeostasis | Allergic Inflammation | Restores expression of tight junction proteins (CLDN-1, occludin); Inhibits key initiative cytokines (TSLP, IL-33). nih.govnih.gov |

| Sensory Neuron Signaling | Pruritus (Itch) | Inhibits CQ-induced calcium influx in DRG neurons via the MrgprA3 receptor. nih.gov |

Integration with Systems Biology and Network Pharmacology Approaches

Systems biology and network pharmacology offer powerful tools to unravel the complex interactions of natural products like this compound within biological systems. These approaches can predict potential targets and pathways, providing a holistic view of a compound's mechanism of action.

Network pharmacology studies on the entire plant extract of Saposhnikovia divaricata have already provided valuable insights. For instance, in the context of type I allergy, these analyses identified 18 active compounds and 38 intersection targets, highlighting the involvement of the calcium signaling, PI3K-Akt, and MAPK pathways. nih.govnih.gov Similarly, research into the plant's effect on rheumatoid arthritis has pointed to key targets and potentially effective phytochemicals. researchgate.net

The next logical step is to apply these computational models specifically to this compound. By integrating data on the compound's known targets with genomic, proteomic, and metabolomic data, researchers can construct a specific "drug-target-disease" network. This will not only help to validate known bioactivities but also enable the prediction of novel therapeutic applications and potential off-target effects. Such an approach moves beyond the traditional "one-drug, one-target" paradigm and embraces the multi-target nature of many natural compounds.

Methodological Advancements in Compound Isolation, Characterization, and Analysis

The purity and accurate quantification of this compound are essential for research and potential clinical use. Significant progress has been made in the methods for its isolation and analysis, moving from classical techniques to more advanced and efficient systems.

Initially, High-Performance Liquid Chromatography (HPLC) was the standard for quantifying cimifugin and its related chromones in plant extracts. tmu.edu.twjfda-online.com However, recent advancements have improved both the efficiency of isolation and the sophistication of analysis.

Key Methodological Advancements:

Enrichment and Purification: An effective modern method involves a two-step process using macroporous resins for initial enrichment, followed by preparative HPLC. This technique has been shown to dramatically increase the concentration of chromones from crude extracts and achieve purities greater than 95%. nih.gov

Novel Extraction Techniques: For the preparation of tinctures, Soxhlet extraction using 50% ethyl alcohol has been optimized to yield a significantly higher concentration of chromones compared to standard maceration or circulation methods. eco-vector.com

Advanced Analytical Platforms: Ultra-performance convergence chromatography (UPCC) has emerged as a rapid, sensitive, and environmentally friendly alternative to traditional HPLC, significantly reducing the analysis time and use of organic solvents. researchgate.net For detailed characterization and fingerprinting of plant extracts, hyphenated techniques like HPLC coupled with Photodiode Array (PDA), Mass Spectrometry (MS), and Evaporative Light Scattering Detection (ELSD) are now employed. nih.gov

Structural Elucidation: The absolute configuration of new chromone glycosides is being determined with greater precision using a combination of spectroscopic methods and advanced computational techniques like electronic circular dichroism (ECD) calculations. nih.gov

These methodological advancements are critical for ensuring the quality control of raw materials and for providing high-purity compounds for pharmacological and clinical studies.

Translational Research Potential in Preclinical Development

The ultimate goal of phytochemical research is the translation of promising compounds into clinical applications. This compound, primarily through the preclinical evaluation of its aglycone, has shown considerable translational potential.

In vivo studies have provided strong proof-of-concept for its therapeutic efficacy. In a mouse model of atopic dermatitis, topical application of cimifugin effectively reduced skin thickening, inflammatory cell infiltration, and the levels of pro-inflammatory Th2 cytokines. nih.gov Furthermore, in a mouse model of aseptic prosthesis loosening, cimifugin was shown to successfully prevent wear particle-induced bone erosion. frontiersin.org

A crucial aspect of translational research is understanding the pharmacokinetics of the compound. A study comparing the oral delivery of different chromones from Radix Saposhnikoviae in rats found that while cimifugin was readily detected in plasma, its glycosylated precursor, 4'-O-β-D-glucosyl-5-O-methylvisamminol, was not, though its aglycone was. phcog.com This supports the hypothesis that glycosides like this compound are likely prodrugs that are hydrolyzed to release the active cimifugin. This metabolic conversion is a critical factor for determining bioavailability and designing future clinical trials.

Future preclinical development should focus on establishing a comprehensive profile for this compound itself, including its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are essential for bridging the gap between promising laboratory findings and human clinical trials.

Q & A

Basic Research Questions

Q. What methodologies are optimal for extracting Cimifugin 4'-O-β-D-glucopyranoside from Saposhnikovia divaricata?

- Methodological Answer : The Box-Behnken experimental design is widely used to optimize extraction parameters. Key variables include ethanol concentration (76%), extraction time (45 min), and material-liquid ratio (1:21.5 w/v). Validation via HPLC ensures quantification of both cimifugin and its derivatives (e.g., sec-O-glucosylhamaudol). This approach balances efficiency and reproducibility, yielding 0.309 mg/g and 0.833 mg/g for cimifugin and sec-O-glucosylhamaudol, respectively .

Q. How is Cimifugin 4'-O-β-D-glucopyranoside quantified and validated in plant extracts?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard. Calibration curves using reference standards (purity ≥97%) are essential. Method validation includes linearity (R² > 0.99), precision (RSD < 2%), and recovery rates (95–105%). Sample stability is maintained at -20°C to prevent degradation .

Q. What analytical techniques confirm the structural identity of Cimifugin 4'-O-β-D-glucopyranoside?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and mass spectrometry (MS) are critical. NMR confirms glycosidic linkages (e.g., β-D-glucopyranosyl moiety at C4'), while MS (ESI-TOF) verifies molecular weight (C₂₂H₂₈O₁₁, MW 468.45) and fragmentation patterns .

Advanced Research Questions

Q. What experimental models elucidate the anti-inflammatory mechanisms of Cimifugin 4'-O-β-D-glucopyranoside?

- Methodological Answer :

- In vitro : RAW264.7 macrophages assess inhibition of NF-κB and MAPK pathways via Western blotting. Nitric oxide (NO) production is measured using Griess reagent .

- In vivo : Formalin tests in rodents evaluate dose-dependent analgesia. Intrathecal administration (100–1,000 μg) reduces flinch responses in Phase 1 (acute pain) and Phase 2 (inflammatory pain), with ED₅₀ values calculated via nonlinear regression .

Q. How does Cimifugin 4'-O-β-D-glucopyranoside induce apoptosis in pharyngeal carcinoma cells?

- Methodological Answer : FaDu cell lines are treated with cimifugin (10–100 μM) for 24–48 hrs. Apoptosis is quantified via flow cytometry (Annexin V/PI staining), caspase-3/7 activation assays, and mitochondrial membrane potential (ΔΨm) measurements using JC-1 dye. Dose-dependent viability reduction (IC₅₀ ~50 μM) confirms pro-apoptotic activity .

Q. How should researchers address discrepancies in ED₅₀ values across pain models?

- Methodological Answer : Variability arises from model-specific mechanisms (e.g., Phase 1 vs. Phase 2 formalin tests). Statistical analysis using 95% confidence intervals (e.g., ED₅₀ Phase 1: 696.1 μg vs. Phase 2: 1,242.8 μg) and sensitivity analysis (e.g., outlier exclusion) improves reliability. Cross-validation with alternative models (e.g., CFA-induced inflammation) is recommended .

Q. What is the impact of biotransformation on pharmacokinetic studies of Cimifugin 4'-O-β-D-glucopyranoside?

- Methodological Answer : Prim-O-glucosylcimifugin, the glycosylated precursor, is metabolized to cimifugin in vivo via intestinal hydrolysis. Pharmacokinetic studies in rats require LC-MS/MS to monitor plasma concentrations. Bioavailability studies must account for this conversion, as cimifugin is the pharmacologically active form .

Q. How do structural modifications influence the bioactivity of cimifugin derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies compare derivatives like 4'-O-methylcimifugin or aglycones. Anti-glycation and antioxidant assays (e.g., DPPH scavenging, BSA-glucose glycation) reveal that the dihydropyran C-ring and β-D-glucopyranosyl moiety are critical for anti-inflammatory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.